![molecular formula C13H22N4O5S B13822258 N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ranitidine N,S-Dioxide is a compound derived from ranitidine, which is widely known for its use as a histamine H2-receptor antagonist. This compound has a molecular formula of C13H22N4O5S and a molecular weight of 346.40 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ranitidine N,S-Dioxide involves the oxidation of ranitidine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N,S-dioxide functionality . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained without significant side reactions.
Industrial Production Methods
Industrial production of Ranitidine N,S-Dioxide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the oxidation process while minimizing impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ranitidine N,S-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N,S-dioxide back to ranitidine or other intermediates.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, water.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of Ranitidine N,S-Dioxide, which can have different chemical and biological properties .
Applications De Recherche Scientifique
Mécanisme D'action
Ranitidine N,S-Dioxide exerts its effects by interacting with specific molecular targets. It is known to inhibit the action of histamine on H2 receptors, leading to a decrease in gastric acid secretion . The compound may also interact with other cellular pathways, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ranitidine: The parent compound, widely used as an H2-receptor antagonist.
Nizatidine: Another H2-receptor antagonist with similar properties.
Famotidine: A related compound with a similar mechanism of action but different chemical structure.
Uniqueness
Ranitidine N,S-Dioxide is unique due to its specific N,S-dioxide functionality, which imparts different chemical and biological properties compared to its parent compound and other similar H2-receptor antagonists . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H22N4O5S |
|---|---|
Poids moléculaire |
346.41 g/mol |
Nom IUPAC |
N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide |
InChI |
InChI=1S/C13H22N4O5S/c1-14-13(8-16(18)19)15-6-7-23(21)10-12-5-4-11(22-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3 |
Clé InChI |
LUDYETSZJZHPPA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
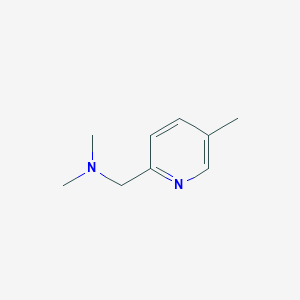
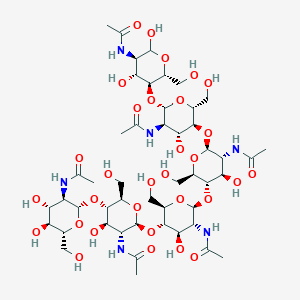
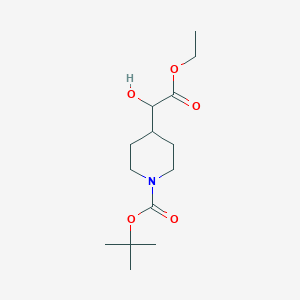
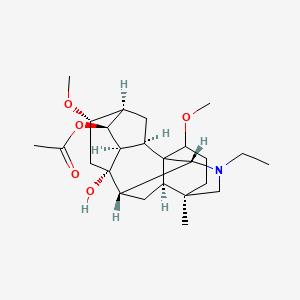
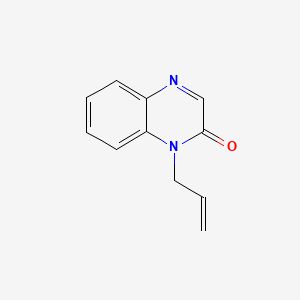
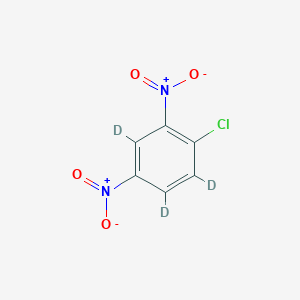
![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
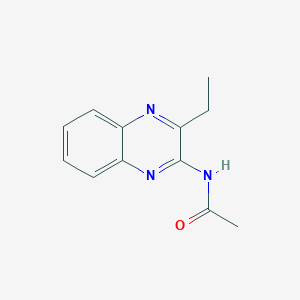

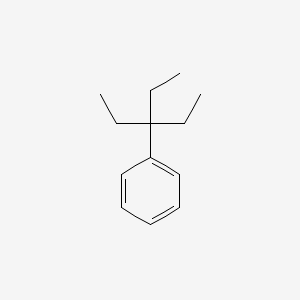
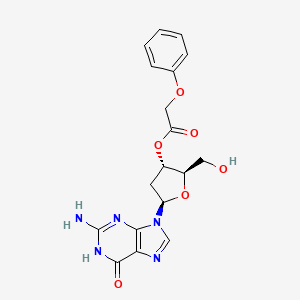
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
